ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate
Brand Name: Vulcanchem
CAS No.: 338396-50-2
VCID: VC5787807
InChI: InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8-
SMILES: CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N
Molecular Formula: C11H16N4O4
Molecular Weight: 268.273

ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate

CAS No.: 338396-50-2

Cat. No.: VC5787807

Molecular Formula: C11H16N4O4

Molecular Weight: 268.273

* For research use only. Not for human or veterinary use.

ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate - 338396-50-2

Specification

CAS No. 338396-50-2
Molecular Formula C11H16N4O4
Molecular Weight 268.273
IUPAC Name ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate
Standard InChI InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8-
Standard InChI Key DNTPCMFGZXBGBE-HJWRWDBZSA-N
SMILES CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N

Introduction

Chemical Identity and Nomenclature

The compound is systematically named ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate, reflecting its IUPAC nomenclature . Alternative designations include ethyl N-[2-cyano-3-(morpholinoamino)acryloyl]carbamate and Carbamic acid, [2-cyano-3-(4-morpholinylamino)-1-oxo-2-propenyl]-, ethyl ester . Its Z-configuration at the double bond adjacent to the cyano group is critical for stereochemical stability .

Key Identifiers:

PropertyValueSource References
CAS Number338396-50-2
Molecular FormulaC11H16N4O4\text{C}_{11}\text{H}_{16}\text{N}_{4}\text{O}_{4}
Molar Mass268.27 g/mol
Purity (Commercial Grades)90%–97%

Structural Characteristics and Molecular Properties

The molecule features a conjugated system comprising:

  • A morpholin-4-ylamino group, contributing basicity and hydrogen-bonding capacity.

  • A cyanoacryloyl moiety, enabling nucleophilic addition reactions.

  • An ethyl carbamate terminus, offering hydrolytic lability under acidic or basic conditions .

Stereochemical and Electronic Features:

  • The (2Z)-configuration ensures planar geometry around the α,β-unsaturated ketone, facilitating resonance stabilization .

  • Computational descriptors (e.g., InChIKey DNTPCMFGZXBGBE-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N) confirm the spatial arrangement of functional groups .

  • The morpholine ring adopts a chair conformation, minimizing steric strain .

Precaution CodeMeasure
P233Keep container tightly closed to prevent atmospheric exposure.
P240Ground equipment to avoid static discharge-induced ignition.
P264Post-handling handwashing is mandatory to prevent dermal absorption.

Applications and Research Frontiers

Although direct applications are underexplored in public literature, analogous carbamates are employed in:

  • Pharmaceuticals: Prodrug design leveraging carbamate’s hydrolytic release mechanisms.

  • Agrochemicals: As intermediates in pesticide synthesis, exploiting the cyano group’s electrophilicity.

Research Gaps and Opportunities:

  • Kinetic Studies: Profiling hydrolysis rates under physiological conditions.

  • Thermal Stability: Differential scanning calorimetry (DSC) to delineate decomposition pathways.

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